Peptide T

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

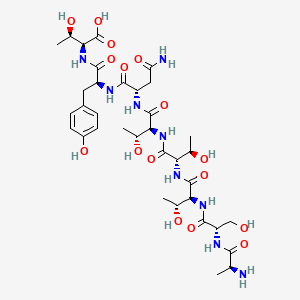

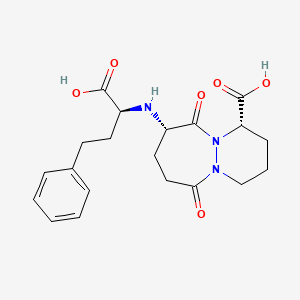

Peptide T is an octapeptide fragment of the V2 region of HIV-1 glycoprotein gp120 . It exhibits anti-inflammatory activity, decreasing inflammation and acting as a potential treatment for psoriasis . It also inhibits HIV entry, blocking binding and infection of HIV strains that require CCR5 for entry .

Synthesis Analysis

Peptide synthesis involves selective acylation of a free amine . The process continues until thousands of units have joined, resulting in large proteins . The order of amino acids in a peptide is critical for its physiological activity .Molecular Structure Analysis

Peptides are short chains of amino acids linked by peptide bonds . The conformational properties of peptides are determined by amino acid sequences, polarity of the medium, and ligand interactions .Chemical Reactions Analysis

The amino group on one amino acid molecule reacts with the carboxyl group on another, releasing a molecule of water and forming an amide linkage . This amide bond joining two amino acid units is called a peptide bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 857.86 and is a solid substance . It is soluble in water up to 90 mg/mL .Scientific Research Applications

Data Mining in Peptide Research

Recent advances in data mining and artificial intelligence have streamlined the study of peptides, including Peptide T. A software tool specifically developed for analyzing peptides' physicochemical properties facilitates the engineering of new amino acid sequences, offering significant benefits for scientific research (Terziyski et al., 2023).

Therapeutic and Diagnostic Applications

Peptides, including this compound, are emerging as valuable candidates for therapeutic and diagnostic applications. Their attributes like high selectivity, minimal toxicity, and ease of synthesis make them potent alternatives to small drug molecules and protein-based biopharmaceuticals. They also show promise in diagnostic imaging at molecular and cellular levels (Thakur et al., 2022).

Bioactive Peptide Functions

Bioactive peptides, a category to which this compound belongs, play crucial roles as hormones, neurotransmitters, and antimicrobial agents. They are key in developing novel therapeutics targeting peptide hormone pathways (Tinoco & Saghatelian, 2011).

Peptides in Food Science and Nutrition

This compound and similar peptides have been studied for their health benefits in food science. For instance, milk protein-derived peptides with angiotensin I-converting enzyme inhibitory activity have been shown to lower blood pressure in hypertensive subjects (Ricci et al., 2010).

Peptides in Cosmeceuticals

This compound's potential extends to cosmeceuticals. Research in bioactive peptides focuses on stimulating collagen and elastin synthesis and improving skin healing, indicating their diverse functionality in cosmetic applications (Lima & Moraes, 2018).

Mechanism of Action

Future Directions

properties

CAS RN |

106362-32-7 |

|---|---|

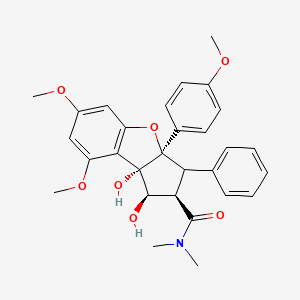

Molecular Formula |

C35H55N9O16 |

Molecular Weight |

857.9 g/mol |

IUPAC Name |

(3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1 |

InChI Key |

IWHCAJPPWOMXNW-VXZXGANVSA-N |

Isomeric SMILES |

C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

ASTTTNYT |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

HIV Peptide T Peptide T Peptide T, HIV |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)